molecular formula C11H17NO3 B1444457 Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate CAS No. 1015770-74-7

Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate

Cat. No.: B1444457
CAS No.: 1015770-74-7
M. Wt: 211.26 g/mol
InChI Key: KNTMLCGAAQJEQZ-UHFFFAOYSA-N
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Description

Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate is a chemical compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol. This compound belongs to the class of spiro compounds, which are characterized by a unique ring system that includes a spiro atom connecting two cyclic structures. The presence of the oxo and azo groups in its structure makes it a versatile molecule in various chemical reactions and applications.

Scientific Research Applications

Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate has found applications in several scientific fields:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as enzyme inhibition.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases.

  • Industry: Its unique chemical properties make it valuable in the production of specialty chemicals and materials.

Biochemical Analysis

Biochemical Properties

Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in the regulation of insulin signaling and glucose metabolism . This interaction suggests that this compound could be a potential therapeutic agent for managing diabetes and other metabolic disorders.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting PTP1B, it enhances insulin signaling, leading to improved glucose uptake and metabolism in cells . Additionally, it may modulate the expression of genes involved in metabolic pathways, further influencing cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the active site of PTP1B, inhibiting its enzymatic activity . This inhibition leads to the activation of downstream signaling pathways, such as the insulin signaling pathway, resulting in enhanced glucose uptake and metabolism. Furthermore, this compound may also influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, maintaining its inhibitory activity against PTP1B over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits PTP1B, leading to improved glucose metabolism without significant adverse effects . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate glucose metabolism and insulin signaling . By inhibiting PTP1B, it enhances the insulin signaling pathway, leading to increased glucose uptake and utilization. Additionally, it may affect other metabolic pathways, such as lipid metabolism, by modulating the activity of key enzymes and regulatory proteins.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It is transported across cell membranes via specific transporters and binding proteins . Once inside the cells, it accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and regulatory proteins . Post-translational modifications, such as phosphorylation and acetylation, may also play a role in directing its subcellular localization and modulating its activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as amino alcohols, followed by esterification. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to promote ring closure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Mechanism of Action

The mechanism by which Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate exerts its effects depends on its molecular targets and pathways involved. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular interactions and pathways vary depending on the biological context and the type of reaction being studied.

Comparison with Similar Compounds

Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate is unique due to its spiro structure and the presence of both oxo and azo groups. Similar compounds include other spiro compounds and derivatives with similar functional groups, such as 1-oxa-2-azaspiro[4.5]dec-2-ene derivatives. These compounds share some chemical properties but differ in their specific structures and applications.

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Properties

IUPAC Name

ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-2-14-10(13)9-8-11(15-12-9)6-4-3-5-7-11/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTMLCGAAQJEQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC2(C1)CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401227550
Record name Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401227550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015770-74-7
Record name Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1015770-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401227550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 300 mL pressure vessel equipped with a magnetic stir bar was added methylenecyclohexane (5.83 g, 60.6 mmol) and EtOH (150 mL). Nitro-acetic acid ethyl ester (16.8 mL, 152 mmol) and DABCO (680 mg, 6.06 mmol) were then added. Additional EtOH (30 mL) was added to rinse the sides of the vessel, which was tightly capped. The mixture was heated to 80° C. for 42 h and then cooled to RT. The solvent was removed under reduced pressure, and the residue was divided into three equal portions. Each portion was purified by column chromatography using an 80-g SiO2 pre-packed column eluting with EtOAc/hexanes, 0:1 to 1:4, v/v over 30 min, yielding 8.12 g (64%) of the desired ester. 1H-NMR (400 MHz, CDCl3) δ: 4.34 (q, J=7.2 Hz, 2H), 2.91 (s, 2H), 1.71-1.88 (m, 4H), 1.60-1.71 (m, 2H), 1.39-1.53 (m, 4H), 1.37 (t, J=7.1 Hz, 3H).
Quantity
5.83 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Nitro-acetic acid ethyl ester
Quantity
16.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
680 mg
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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